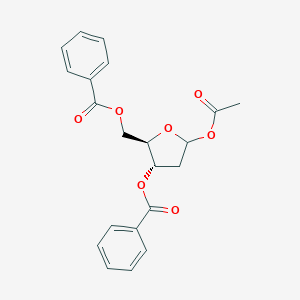![molecular formula C₁₁H₁₀N₄ B043389 2-アミノ-1-メチルイミダゾ[4,5-f]キノリン CAS No. 102408-25-3](/img/structure/B43389.png)
2-アミノ-1-メチルイミダゾ[4,5-f]キノリン
概要
説明
2-Amino-1-methylimidazo(4,5-f)quinoline is a heterocyclic amine that is commonly found in cooked meats. It is known for its genotoxic properties, which means it can cause damage to genetic information within a cell, leading to mutations. This compound has been extensively studied due to its potential health risks and its role in the formation of carcinogenic compounds during the cooking process .
科学的研究の応用
2-Amino-1-methylimidazo(4,5-f)quinoline has a wide range of applications in scientific research:
Chemistry: It is used as a model compound for studying the formation of heterocyclic amines and their reactions.
Biology: The compound is studied for its genotoxic effects and its role in DNA damage and repair mechanisms.
Medicine: Research focuses on its potential carcinogenic properties and its impact on human health.
作用機序
Target of Action
The primary targets of 2-Amino-1-methylimidazo[4,5-f]quinoline (IQ) are DNA and liver cells . IQ forms DNA adducts, which are pieces of DNA covalently bonded to a cancer-causing chemical . This process could be involved in the initiation of carcinogenesis .
Mode of Action
IQ interacts with its targets by inducing DNA damage and inhibiting autophagy . It causes DNA strand breaks and mutations in both colon and liver tissues . In addition, IQ induces apoptosis of liver cells, significantly increasing the expression of apoptosis factor genes and decreasing the expression of Bcl-2 protein .
Biochemical Pathways
IQ affects several biochemical pathways. It triggers oxidative stress and inflammation via the TLR4/MAPK and TLR4/NF-κB signaling pathways . It also induces endoplasmic reticulum stress (ERS), which is mediated by the UPR signaling . These pathways lead to liver damage by inhibiting autophagy and inducing apoptosis .
Pharmacokinetics
The pharmacokinetics of IQ involve its metabolism in the liver by xenobiotic-metabolizing enzymes . After absorption in the upper part of the gastrointestinal tract, IQ is mainly metabolized in the liver, leading to harmless glucuronidated derivatives . These derivatives are partly excreted via the bile into the digestive lumen, where they come into contact with the resident microbiota .
Result of Action
The action of IQ results in significant liver damage and potential carcinogenic effects . It causes dose-dependent increases in hepatotoxicity, with pathological changes in liver tissue including irregular cell morphology, cytoplasmic vacuolation, and inflammatory cell infiltration . IQ also induces mutations, chromosomal aberrations, sister chromatid exchanges, micronuclei, and unscheduled DNA synthesis in various human cells in culture .
Action Environment
The action of IQ is influenced by environmental factors such as diet and exposure to heat-processed foods and polluted environments . IQ is a common heterocyclic amine found in high-protein thermally processed foods and contaminated environments . Therefore, dietary and environmental exposure to IQ can significantly influence its action, efficacy, and stability.
生化学分析
Biochemical Properties
2-Amino-1-methylimidazo[4,5-f]quinoline is metabolized in the liver by xenobiotic-metabolizing enzymes . The metabolic activation of this compound involves N-hydroxylation by CYP1A2 followed by esterification to a more reactive species capable of forming adducts with DNA .
Cellular Effects
In cellular processes, 2-Amino-1-methylimidazo[4,5-f]quinoline has been shown to induce apoptosis of liver cells . It also upregulates the expression of the 78-kDa glucose-regulated protein (GRP78) and C/EBP homologous protein (CHOP), suggesting that it induces endoplasmic reticulum stress .
Molecular Mechanism
At the molecular level, 2-Amino-1-methylimidazo[4,5-f]quinoline exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It inhibits autophagy and induces endoplasmic reticulum stress, leading to liver damage .
Temporal Effects in Laboratory Settings
It is known that this compound exhibits high mutagenic potency in the Ames test .
Dosage Effects in Animal Models
In animal models, the hepatotoxicity of 2-Amino-1-methylimidazo[4,5-f]quinoline increases in a dose-dependent manner . It has been shown to produce tumors in various tissues in rodents and non-human primates .
Metabolic Pathways
The metabolic pathways of 2-Amino-1-methylimidazo[4,5-f]quinoline involve enzymes such as CYP1A2
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-methylimidazo(4,5-f)quinoline typically involves the reaction of creatinine with 2-aminobenzaldehyde under specific conditions. The reaction is carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of 2-Amino-1-methylimidazo(4,5-f)quinoline follows similar synthetic routes but on a larger scale. The process involves the use of high-efficiency reactors and continuous monitoring of reaction conditions to maximize yield and purity. The compound is then purified using techniques such as crystallization or chromatography .
化学反応の分析
Types of Reactions
2-Amino-1-methylimidazo(4,5-f)quinoline undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s properties and for its application in different fields .
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide are used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Halogenation reactions often use reagents like chlorine or bromine under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of quinoline derivatives, while substitution reactions can introduce various functional groups into the molecule .
類似化合物との比較
2-Amino-1-methylimidazo(4,5-f)quinoline is part of a larger group of heterocyclic amines, which include compounds such as:
- 2-Amino-3-methylimidazo(4,5-f)quinoline
- 2-Amino-1-methylimidazo(4,5-b)quinoline
- 2-Amino-3,8-dimethylimidazo(4,5-f)quinoxaline
Compared to these similar compounds, 2-Amino-1-methylimidazo(4,5-f)quinoline is unique due to its specific structure and the conditions under which it forms. Its genotoxic potential and the pathways involved in its bioactivation also distinguish it from other heterocyclic amines .
特性
IUPAC Name |
1-methylimidazo[4,5-f]quinolin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4/c1-15-10-7-3-2-6-13-8(7)4-5-9(10)14-11(15)12/h2-6H,1H3,(H2,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVQPXFFZKPEXMR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC3=C2C=CC=N3)N=C1N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20907481 | |
| Record name | 1-Methyl-1,3-dihydro-2H-imidazo[4,5-f]quinolin-2-imine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20907481 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
102408-25-3 | |
| Record name | 2-Amino-1-methylimidazo[4,5-f]quinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=102408-25-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Amino-1-methylimidazo(4,5-f)quinoline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102408253 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Methyl-1,3-dihydro-2H-imidazo[4,5-f]quinolin-2-imine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20907481 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-AMINO-1-METHYLIMIDAZO(4,5-F)QUINOLINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8D168622DN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the structure of iso-IQ compare to other related compounds and what is its impact on genotoxicity?
A1: Iso-IQ is structurally similar to 2-amino-3-methylimidazo[4,5-f]quinoline (IQ) and 2-aminoimidazo[4,5-f]quinoline (demethyl-IQ). The key difference lies in the position of the methyl group on the imidazole ring. Research using the Drosophila wing spot test and sex-linked recessive lethal test showed that iso-IQ exhibited higher genotoxicity compared to IQ, while demethyl-IQ was inactive. [] This suggests that the position of the methyl group significantly influences the compound's mutagenic potential.
Q2: What evidence suggests that iso-IQ and its nitro-analogue share a similar metabolic pathway in bacterial cells?
A2: 32P-postlabeling analysis revealed that iso-IQ and its nitro-analogue, 1-methyl-2-nitroimidazo[4,5-f]quinoline (nitro-isoIQ), produce identical DNA adduct patterns in Salmonella typhimurium TA98 cells. [] This finding strongly indicates that both compounds are metabolized to the same ultimate reactive species, contributing to their genotoxicity. It also highlights the importance of metabolic activation in the toxicological profile of these compounds.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





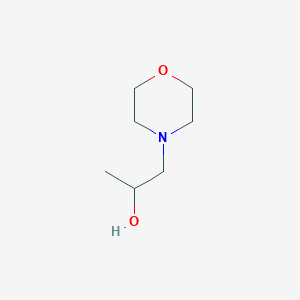
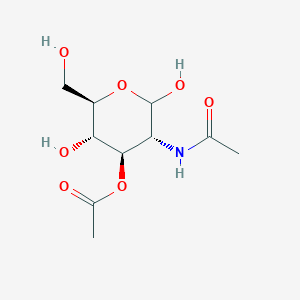
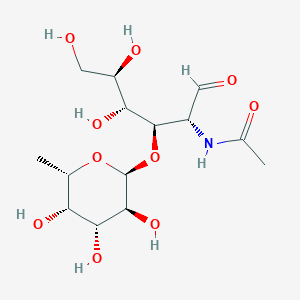
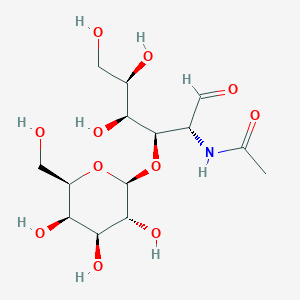
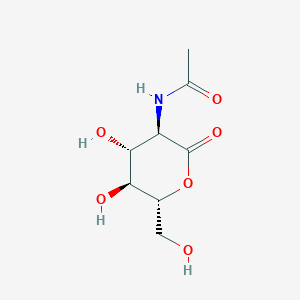
![3-Acetoxydibenz[a,h]anthracene](/img/structure/B43328.png)

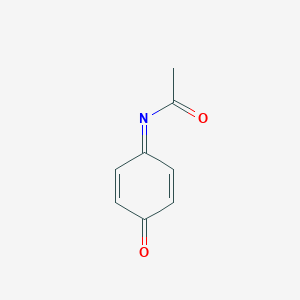
![Diethyl 2-acetamido-2-[2-(1H-indol-3-yl)ethyl]propanedioate](/img/structure/B43331.png)
